(S)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

描述

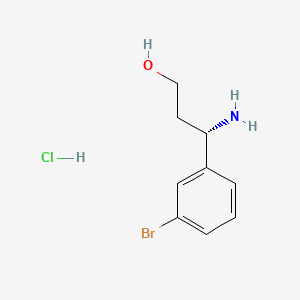

(S)-3-Amino-3-(3-bromophenyl)propan-1-OL HCl is a chiral amino alcohol derivative characterized by a brominated aromatic ring and a polar hydroxyl group. Its molecular formula is C₉H₁₁BrNO·HCl, with a molecular weight of 264.56 g/mol (calculated from constituent atoms). The compound features a stereogenic center at the third carbon, conferring (S)-configuration, which is critical for its biological activity and interaction with enantioselective targets. This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor ligands or enzyme inhibitors due to its structural mimicry of natural neurotransmitters .

属性

IUPAC Name |

(3S)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674235 | |

| Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213186-22-1 | |

| Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Henry Reaction-Based Synthesis

The Henry reaction, a nitroaldol condensation between aldehydes and nitroalkanes, serves as a foundational step for constructing the β-nitro alcohol precursor. For this compound, 3-bromobenzaldehyde reacts with nitromethane under basic conditions to form 3-bromo-β-nitrostyrene . Subsequent reduction of the nitro group yields the target amine.

Key Steps :

-

Nitroaldol Condensation :

-

Reagents : 3-Bromobenzaldehyde, nitromethane, ammonium acetate (catalyst).

-

Conditions : Ethanol solvent, reflux at 80–90°C for 6–8 hours.

-

Intermediate : (S)-3-(3-bromophenyl)-3-nitropropan-1-ol.

-

-

Nitro Group Reduction :

-

Reagents : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol.

-

Conditions : Room temperature, 12–24 hours.

-

-

Salt Formation :

Asymmetric Catalytic Hydrogenation

To achieve enantioselectivity, asymmetric hydrogenation of a prochiral ketone precursor is employed. This method ensures high enantiomeric excess (ee) for the (S)-configuration.

Procedure :

-

Ketone Synthesis :

-

Oxidation of 3-(3-bromophenyl)propan-1-ol to 3-(3-bromophenyl)propan-1-one using Jones reagent (CrO₃/H₂SO₄).

-

-

Asymmetric Hydrogenation :

-

Catalyst : Chiral ruthenium complexes (e.g., Ru-BINAP).

-

Conditions : 50–100 bar H₂ pressure, 40–60°C, 12–24 hours.

-

Product : (S)-3-Amino-3-(3-bromophenyl)propan-1-ol with >95% ee.

-

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nitroaldol reaction rates by stabilizing transition states. Ethanol-water mixtures improve solubility during reductions.

-

Temperature Control : Maintaining 50–60°C during hydrogenation minimizes side reactions (e.g., over-reduction).

Catalytic Systems

-

Pd/C vs. Raney Nickel : Pd/C offers higher selectivity for nitro group reduction, while Raney Nickel may lead to debromination.

-

Chiral Ligands : BINAP ligands in ruthenium catalysts achieve enantioselectivity >98%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency:

Waste Management

-

Byproduct Recycling : Methanol and acetate byproducts from esterifications are distilled and reused.

-

Bromine Recovery : Bromine from debromination side reactions is captured via scrubbers and repurposed.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

1H NMR :

-

Aromatic protons: δ 7.2–7.5 ppm (3-bromophenyl).

-

Amino and hydroxyl protons: δ 1.5–3.0 ppm.

-

-

FT-IR :

-

N-H/O-H stretch: 3300–3500 cm⁻¹.

-

C-Br stretch: 600–700 cm⁻¹.

-

化学反应分析

Types of Reactions

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler amino alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

Oxidation: 3-Amino-3-(3-bromophenyl)propanal.

Reduction: 3-Amino-3-phenylpropan-1-ol.

Substitution: 3-Amino-3-(3-iodophenyl)propan-1-ol.

科学研究应用

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of (S)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (S)-3-amino-3-(3-bromophenyl)propan-1-OL HCl with four analogs, highlighting substituent variations and their impact on properties:

生物活性

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride, often referred to as (S)-3-amino-3-(3-bromophenyl)propan-1-ol HCl, is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃BrClNO and a molecular weight of approximately 266.56 g/mol. Its structure features a bromophenyl group attached to a propanol backbone, which contributes to its unique biological properties.

This compound interacts with various biological targets, influencing neurotransmitter systems and exhibiting potential therapeutic effects. The following mechanisms have been identified:

- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, making it a candidate for neurological applications. It has been observed to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

- Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell membranes .

- Anticancer Potential : Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values range from 8.49 µg/mL to 62.84 µg/mL, indicating significant anticancer activity .

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

| Activity Type | Target/Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Neurotransmitter Modulation | Serotonin/Dopamine Receptors | N/A | Modulation of neurotransmitter levels |

| Antimicrobial | Staphylococcus aureus | < 32 | Disruption of cell membrane |

| Anticancer | HeLa Cells | 8.49 - 62.84 | Induction of apoptosis |

| Anticancer | MCF-7 Cells | 11.20 - 93.46 | Cell cycle arrest |

Case Studies

- Neuropharmacological Study : A study evaluated the effects of this compound on animal models exhibiting depressive behaviors. Results indicated a significant improvement in mood-related behaviors, correlating with increased serotonin levels in the brain .

- Antimicrobial Efficacy : In vitro testing against clinical strains of MRSA showed that the compound effectively inhibited biofilm formation at concentrations lower than those causing hemolysis in red blood cells, suggesting a selective antibacterial action .

- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。